REACTION_CXSMILES
|
Br[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Br:11])[CH:9]=2)[C:4](=[O:12])[O:3]1.[OH-].[K+].S(=O)(=O)(O)[O-:16].[K+]>O>[Br:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[C:4](=[O:12])[O:3][CH:2]2[OH:16] |f:1.2,3.4|
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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BrC1OC(C2=CC=C(C=C12)Br)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
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EXTRACTION
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Details
|
the mixture extracted with ethyl acetate (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(OC(C2=CC1)=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |